molecular formula C10H18O B8721397 5-Cyclopentylpentan-2-one

5-Cyclopentylpentan-2-one

Cat. No.: B8721397
M. Wt: 154.25 g/mol
InChI Key: QQYHZGKDXBXAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentylpentan-2-one is a cyclic ketone derivative characterized by a pentan-2-one backbone with a cyclopentyl substituent at the 5-position. Cyclopentane-containing ketones are frequently employed in organic synthesis, fragrance development, and pharmaceutical intermediates due to their stability and tunable reactivity .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-cyclopentylpentan-2-one

InChI

InChI=1S/C10H18O/c1-9(11)5-4-8-10-6-2-3-7-10/h10H,2-8H2,1H3

InChI Key

QQYHZGKDXBXAQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences among 5-Cyclopentylpentan-2-one and related cyclopentane derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications
This compound C₁₀H₁₆O Cyclopentyl at C5 152.23 Hypothetical: Fragrance/Pharma synthesis
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O Two cyclopentylidene groups (C2, C5) 216.32 Research intermediates
Cyclopentanone-2,2,5,5-d₄ C₅D₄O Deuterium at C2 and C5 88.14 NMR spectroscopy, isotopic studies
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one C₁₃H₁₅ClO 2-Chlorophenyl, dimethyl (C2) 222.71 Pharmaceutical intermediates
Key Observations:
  • In contrast, electron-withdrawing groups like chlorine (in 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one) may alter electrophilic reactivity .
  • Isotopic Modifications: Deuterated analogs (e.g., Cyclopentanone-2,2,5,5-d₄) exhibit identical chemical behavior to non-deuterated forms but are critical in mechanistic studies and spectroscopic analysis .

Physical and Chemical Properties

  • Boiling Points/Solubility: While explicit data are unavailable for this compound, cyclopentanone derivatives generally have boiling points ranging from 130–160°C and moderate solubility in organic solvents. Deuterated variants show negligible differences in boiling points but distinct NMR spectral profiles .
  • Hazard Profiles: 2,5-Di(cyclopentylidene)cyclopentan-1-one: Not classified for health or environmental hazards, though toxicological data remain incomplete . 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one: Likely requires precautions due to aromatic chloro-substituents, which may pose toxicity risks .

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